molecular formula C14H11N3O7S B11095019 2-(Benzylsulfonyl)-4,6-dinitrobenzamide

2-(Benzylsulfonyl)-4,6-dinitrobenzamide

Cat. No.: B11095019
M. Wt: 365.32 g/mol
InChI Key: DHTVLUVDOZXYQC-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-4,6-dinitrobenzamide is an organic compound characterized by the presence of benzylsulfonyl and dinitrobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfonyl)-4,6-dinitrobenzamide typically involves a multi-step process. One common method includes the nitration of benzamide to introduce nitro groups at the 4 and 6 positions, followed by the sulfonylation of the benzyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like potassium hydroxide for sulfonylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of water as a solvent, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfonyl)-4,6-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-4,6-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfonyl group can enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

  • 2-(Benzylsulfonyl)benzothiazole
  • 2-(Benzylsulfonyl)benzoxazole
  • 2-(Benzylsulfonyl)benzimidazole

Comparison: Compared to these similar compounds, 2-(Benzylsulfonyl)-4,6-dinitrobenzamide is unique due to the presence of both benzylsulfonyl and dinitrobenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11N3O7S

Molecular Weight

365.32 g/mol

IUPAC Name

2-benzylsulfonyl-4,6-dinitrobenzamide

InChI

InChI=1S/C14H11N3O7S/c15-14(18)13-11(17(21)22)6-10(16(19)20)7-12(13)25(23,24)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)

InChI Key

DHTVLUVDOZXYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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